3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its fused ring structure, which includes a thiophene ring and a pyrimidine ring. The presence of a 4-chlorophenyl group adds to its unique chemical properties. Thienopyrimidine derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties .
Preparation Methods
The synthesis of 3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common method starts with the reaction of 3-aminothiophene-2-carboxylate with urea, followed by cyclization, chlorination, and nucleophilic substitution . The reaction conditions often include the use of solvents like n-butanol and catalysts to facilitate the cyclization process. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antibacterial and antiviral activities, making it a candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit protein kinases, which are crucial for cell signaling and proliferation. By binding to the active site of these enzymes, the compound disrupts their function, leading to the inhibition of cancer cell growth. Additionally, it can interfere with DNA replication and repair mechanisms, further contributing to its anticancer effects .
Comparison with Similar Compounds
3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other thienopyrimidine derivatives such as:
5-(4-chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione: This compound has a similar structure but differs in the position of the sulfur atom and the presence of a thione group.
4-chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine: This derivative has additional methyl groups on the phenyl ring, which can influence its biological activity.
5-(4-bromophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione: The bromine atom in place of chlorine can alter the compound’s reactivity and interactions with biological targets.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2S/c13-7-1-3-8(4-2-7)15-11(16)10-9(5-6-18-10)14-12(15)17/h1-6H,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIMLRYZWXHKJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=CS3)NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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